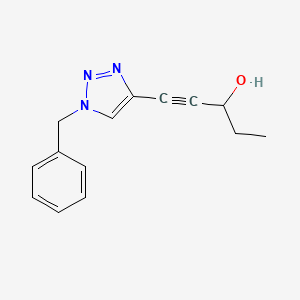
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a triazole ring and a pent-1-yn-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-1,2,3-triazole. This intermediate is then reacted with pent-1-yn-3-ol under specific conditions, such as the presence of a copper(I) catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.
化学反応の分析
Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazoles, alkylated products.
科学的研究の応用
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a methanol group instead of pent-1-yn-3-ol.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethanol group instead of pent-1-yn-3-ol.
Uniqueness: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is unique due to its pent-1-yn-3-ol moiety, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where its unique structure is advantageous.
特性
CAS番号 |
920282-87-7 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
1-(1-benzyltriazol-4-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)9-8-13-11-17(16-15-13)10-12-6-4-3-5-7-12/h3-7,11,14,18H,2,10H2,1H3 |
InChIキー |
YICNRHFCWRZQMY-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC1=CN(N=N1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


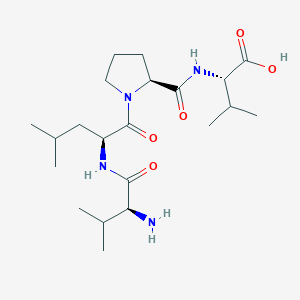
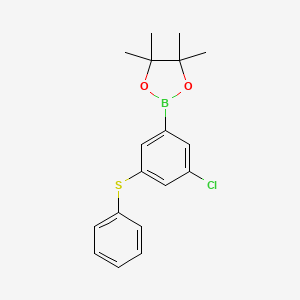
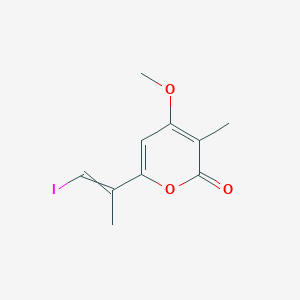
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
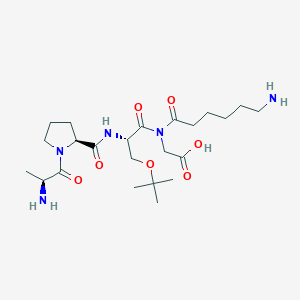
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
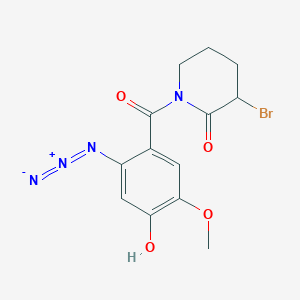

![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
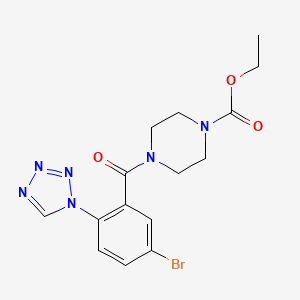
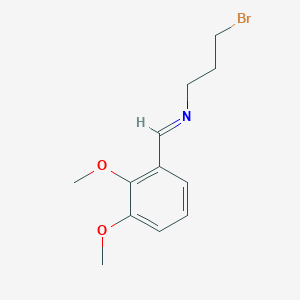
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
